

Validating Target Engagement of (S,R,S)-AHPC-Me PROTACs: A Comparative Guide

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Compound of Interest

Compound Name: (S,R,S)-AHPC-Me hydrochloride

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This guide provides a comprehensive comparison of methodologies for validating the target engagement of Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC-Me ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document offers an objective analysis of the performance of (S,R,S)-AHPC-Me-based PROTACs against other alternatives, supported by experimental data, detailed protocols for key validation assays, and visualizations to clarify the underlying biological processes and experimental workflows.

Introduction to (S,R,S)-AHPC-Me PROTACs and Target Engagement

PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate proteins of interest. A PROTAC typically consists of a ligand that binds the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The (S,R,S)-AHPC-Me moiety is a derivative of the well-characterized VHL ligand VH032 and is a critical component for PROTACs that co-opt the VHL E3 ligase.^{[1][2][3][4]}

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is the cornerstone of PROTAC efficacy. Therefore, rigorous validation of target engagement is a pivotal step in the development of potent and selective protein degraders.

This guide will focus on the experimental validation of this engagement for PROTACs incorporating the (S,R,S)-AHPC-Me VHL ligand.

Quantitative Data Presentation

The efficacy of a VHL-recruiting PROTAC is directly influenced by the binding affinity of its VHL ligand and the subsequent degradation of the target protein. Below is a comparison of the binding affinities of the parent VHL ligand, VH032 (as a proxy for (S,R,S)-AHPC-Me), and other common VHL ligands, as well as the degradation performance of ARV-771, a BET-targeting PROTAC synthesized using an (S,R,S)-AHPC-Me derivative.

Table 1: Comparison of VHL Ligand Binding Affinities

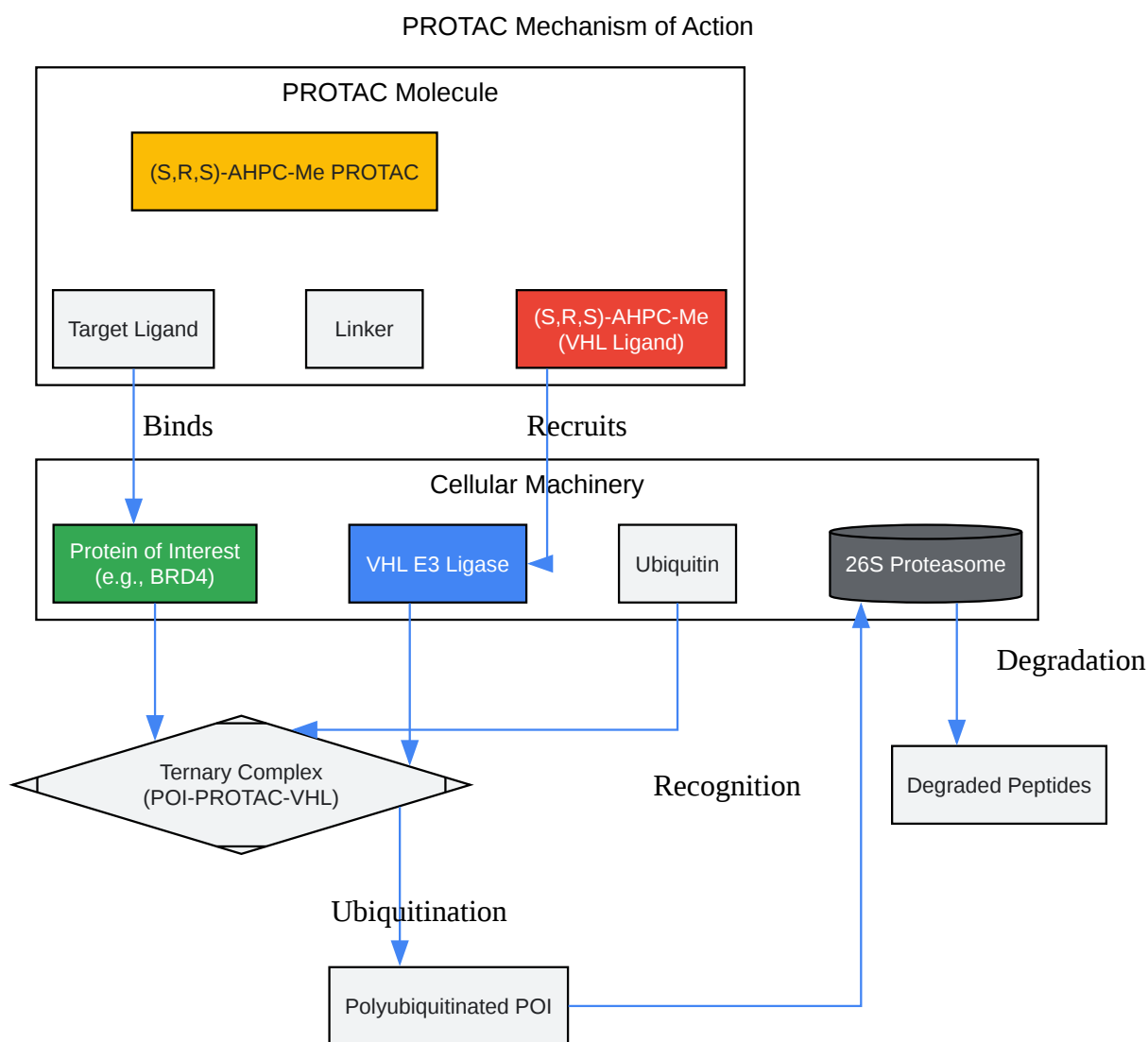
VHL Ligand	Binding Affinity (Kd) to VHL	Method
VH032	185 nM[5]	Not Specified
VH101	44 nM[6]	Not Specified
VH298	80-90 nM[7][8][9]	Isothermal Titration Calorimetry (ITC) & Fluorescence Polarization (FP)

Table 2: Degradation Efficiency of ARV-771 (a PROTAC utilizing an (S,R,S)-AHPC-Me derivative)

Target Protein	Cell Line	DC50	Dmax
BRD2/3/4	Castration-Resistant Prostate Cancer (CRPC) cell lines	< 1 nM, < 5 nM[10][11][12][13]	Not Reported
BRD4	22Rv1 (CRPC)	< 5 nM[14]	>95%
c-Myc (downstream target)	22Rv1 (CRPC)	< 1 nM (IC50)[13][14]	Not Reported

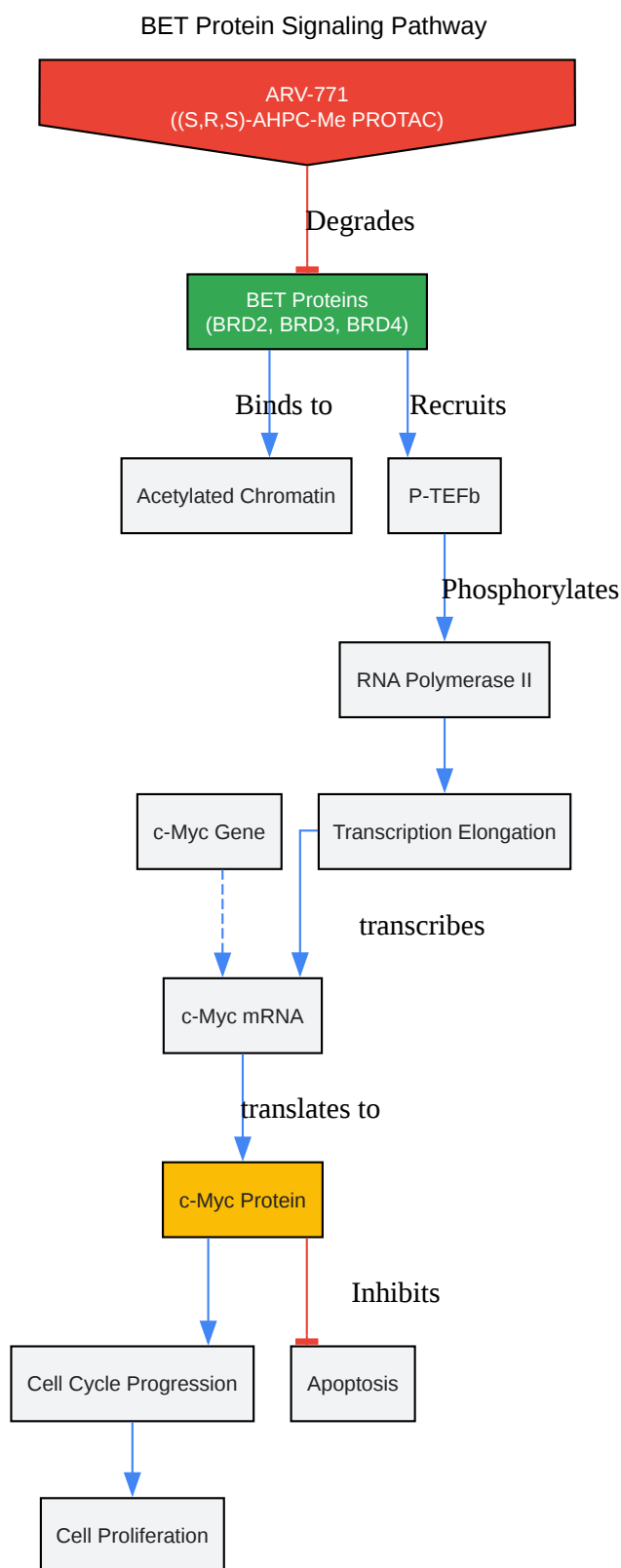
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.



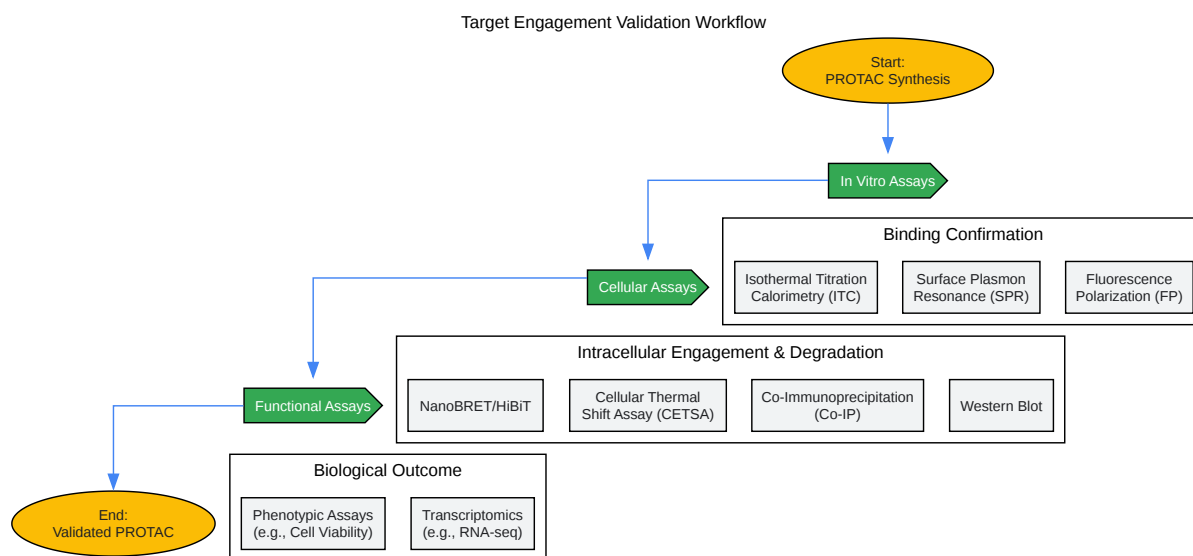
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Caption: Mechanism of (S,R,S)-AHPC-Me PROTAC-mediated protein degradation.



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Caption: Downstream effects of BET protein degradation by an (S,R,S)-AHPC-Me PROTAC.



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